

Chemical and physical properties of 4-Nitrophenyl α -D-mannopyranoside.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophenyl α -D-mannopyranoside

Cat. No.: B015952

[Get Quote](#)

An In-depth Technical Guide to 4-Nitrophenyl α -D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Nitrophenyl α -D-mannopyranoside, a crucial chromogenic substrate for the determination of α -mannosidase activity. This document details its core characteristics, provides experimental protocols for its use, and outlines its synthesis.

Core Chemical and Physical Properties

4-Nitrophenyl α -D-mannopyranoside is a glycoside that serves as a valuable tool in biochemical research. Its structure, featuring a nitrophenyl group, allows for the easy colorimetric detection of α -mannosidase activity. Upon enzymatic cleavage, the colorless substrate releases 4-nitrophenol, which, under alkaline conditions, develops a distinct yellow color that can be quantified spectrophotometrically.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative properties of 4-Nitrophenyl α -D-mannopyranoside.

Property	Value
Molecular Formula	C ₁₂ H ₁₅ NO ₈
Molecular Weight	301.25 g/mol
CAS Number	10357-27-4
Appearance	Off-white to white powder or solid
Purity	≥98% (typically determined by HPLC or TLC)
Melting Point	181 °C
Boiling Point (predicted)	582.2 ± 50.0 °C at 760 mmHg
Density (predicted)	1.599 ± 0.06 g/cm ³
Solubility	Water: ~10-50 mg/mL[1] DMF: ~50 mg/mL[1]
Storage Temperature	-20°C[1][2][3]

Identifier	Value
PubChem CID	259380
EC Number	233-776-6
MDL Number	MFCD00066002
InChI Key	IFBHRQDFSNCLOZ-GCHJQGSQSA-N
SMILES	O=N(=O)c1ccc(O[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)cc1

Experimental Protocols

Synthesis of 4-Nitrophenyl α-D-mannopyranoside

The synthesis of 4-Nitrophenyl α-D-mannopyranoside is often achieved via the Koenigs-Knorr reaction, which involves the glycosylation of an alcohol (in this case, 4-nitrophenol) with a glycosyl halide. While specific, detailed protocols from single literature sources are proprietary, a general methodology based on established chemical principles is presented below. This

typically involves the reaction of a protected mannosyl bromide with 4-nitrophenol, followed by deprotection.

General Procedure:

- **Preparation of Acetobromo- α -D-mannose:** D-mannose is first per-acetylated using acetic anhydride and a catalyst. The resulting penta-O-acetyl- α -D-mannopyranose is then treated with a solution of hydrogen bromide in glacial acetic acid to yield acetobromo- α -D-mannose (a glycosyl bromide).
- **Glycosylation (Koenigs-Knorr Reaction):** The acetobromo- α -D-mannose is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). To this solution, 4-nitrophenol and a promoter, such as silver carbonate or tin(IV) chloride, are added.^[2] The reaction mixture is stirred, often in the dark, until the reaction is complete (monitored by TLC).
- **Work-up and Purification:** The reaction mixture is filtered to remove the promoter salts. The filtrate is then washed sequentially with aqueous sodium bicarbonate and water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product, 4-nitrophenyl 2,3,4,6-tetra-O-acetyl- α -D-mannopyranoside, is then purified by column chromatography.
- **Deacetylation (Zemplén Conditions):** The purified, acetylated product is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).
- **Final Purification:** The reaction is neutralized with an acid resin, filtered, and the solvent is evaporated. The final product, 4-Nitrophenyl α -D-mannopyranoside, is often recrystallized from a suitable solvent system (e.g., ethanol/water) to yield a pure, crystalline solid.

α -Mannosidase Activity Assay

This protocol is adapted from commercially available assay kits and provides a method for determining α -mannosidase activity in various biological samples.^[4]

Principle:

α -Mannosidase catalyzes the hydrolysis of 4-Nitrophenyl α -D-mannopyranoside into α -D-mannose and 4-nitrophenol. The reaction is stopped by the addition of a basic solution, which deprotonates the liberated 4-nitrophenol to form the 4-nitrophenolate ion. This ion has a strong absorbance at 405 nm, and the amount of color produced is directly proportional to the enzyme activity.

Materials:

- 96-well clear, flat-bottom microplate
- Spectrophotometric microplate reader
- Substrate Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
- 4-Nitrophenyl α -D-mannopyranoside (Substrate Solution)
- Stop Reagent (e.g., 0.1 M Sodium Carbonate)
- Nitrophenol Standard (for standard curve)
- Biological sample (e.g., cell lysate, tissue homogenate, serum, plasma)

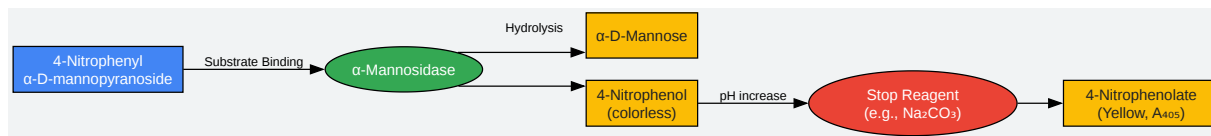
Procedure:

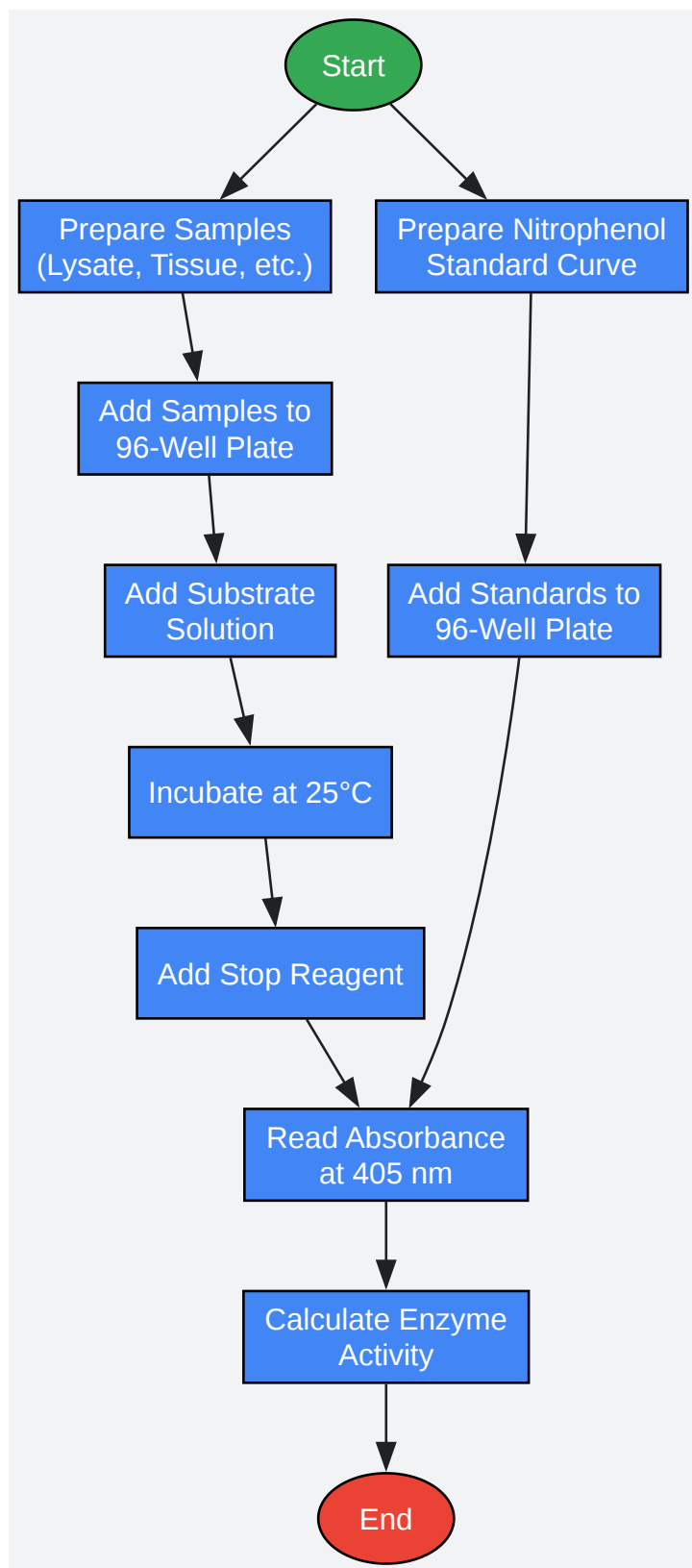
- Sample Preparation:
 - Serum and plasma: Can often be assayed directly.[\[4\]](#)
 - Tissue: Homogenize tissue in ice-cold Substrate Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used for the assay.[\[4\]](#)
 - Cell Lysate: Collect cells by centrifugation. Homogenize in ice-cold Substrate Buffer. Centrifuge to pellet cellular debris. The supernatant is used for the assay.[\[4\]](#)
- Standard Curve Preparation:
 - Prepare a stock solution of Nitrophenol Standard.

- Perform serial dilutions of the stock solution in Substrate Buffer to create a standard curve (e.g., 0, 75, 150, 250 μM).
- Add 200 μL of each standard dilution to separate wells of the 96-well plate.[\[4\]](#)
- Assay Reaction:
 - Add 10 μL of the biological sample to separate wells.
 - Add 90 μL of the Substrate Buffer to each sample well.
 - To initiate the reaction, add the Substrate Solution. For a kinetic assay, this would be the point of measurement initiation. For an endpoint assay, proceed as follows.
 - Tap the plate gently to mix.
 - Incubate at 25°C for 10-30 minutes. The incubation time can be adjusted based on the enzyme activity.[\[4\]](#)
 - Stop the reaction by adding 100 μL of Stop Reagent to each sample well.[\[4\]](#)
- Measurement:
 - Measure the absorbance of each well at 405 nm using a microplate reader.
- Calculations:
 - Subtract the absorbance of the blank (0 μM standard) from all readings.
 - Plot the standard curve of absorbance versus nitrophenol concentration.
 - Determine the concentration of nitrophenol produced in each sample using the standard curve.
 - Calculate the α -mannosidase activity, typically expressed in units/L or $\mu\text{mol}/\text{min}/\text{mg}$ of protein. One unit is the amount of enzyme that converts 1.0 μmole of 4-Nitrophenyl- α -D-mannopyranoside to 4-nitrophenol per minute at a specific temperature and pH.[\[4\]](#)

Visualizations

Enzymatic Reaction of α -Mannosidase





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrophenyl-alpha-D-mannopyranoside for use in research | Megazyme [megazyme.com]
- 2. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Chemical and physical properties of 4-Nitrophenyl a-D-mannopyranoside.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015952#chemical-and-physical-properties-of-4-nitrophenyl-a-d-mannopyranoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com